

(R)-Pralatrexate's Interaction with Dihydrofolate Reductase: A Technical Guide

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Compound of Interest					
Compound Name:	(R)-Pralatrexate				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **(R)-Pralatrexate** to its target enzyme, dihydrofolate reductase (DHFR). Pralatrexate, an antifolate chemotherapeutic agent, is a potent inhibitor of DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for professionals in the field of drug development and oncology research.

Pralatrexate is commercially available as a racemic mixture of two diastereomers, (R)- and (S)-at the C10 position. While distinct pharmacokinetic profiles for each diastereomer have been observed, specific binding affinity data for the individual (R)- and (S)-enantiomers are not extensively reported in publicly available literature. Therefore, the data presented herein pertains to the pralatrexate mixture.

Quantitative Analysis of Pralatrexate Binding to DHFR

The binding affinity of pralatrexate to DHFR has been determined in various studies, yielding a range of inhibition constants (Ki). This variability may be attributed to different experimental conditions, including the source of the DHFR enzyme and the specific assay methodology employed. The table below summarizes the key quantitative findings.



Compound	Enzyme Source	Assay Type	Binding Affinity (Ki)	Reference
Pralatrexate	Recombinant Human DHFR	Spectrophotomet ric Enzyme Inhibition Assay	45 nM (apparent Ki)	[1]
Pralatrexate	Not Specified	Not Specified	13.4 pM	[2]
Methotrexate	Recombinant Human DHFR	Spectrophotomet ric Enzyme Inhibition Assay	26 nM (apparent Ki)	[1]
Pemetrexed	Recombinant Human DHFR	Spectrophotomet ric Enzyme Inhibition Assay	>200 nM (apparent Ki)	[1]

Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

The determination of the inhibition constant (Ki) of pralatrexate for DHFR is commonly performed using a spectrophotometric enzyme inhibition assay. This method measures the rate of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

- Recombinant human Dihydrofolate Reductase (DHFR)
- Pralatrexate
- Dihydrofolate (DHF)
- NADPH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)



- UV-transparent 96-well plates or cuvettes
- Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

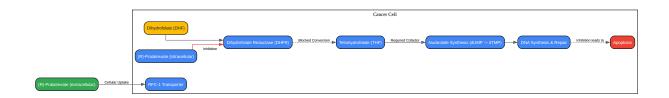
- Reagent Preparation:
 - Prepare a stock solution of DHFR in assay buffer.
 - Prepare serial dilutions of pralatrexate in assay buffer to achieve a range of final concentrations for the assay.
 - Prepare stock solutions of DHF and NADPH in assay buffer.
- Assay Setup:
 - In the wells of a 96-well plate or in cuvettes, add the assay buffer, DHFR enzyme, and varying concentrations of pralatrexate.
 - Include control wells containing the enzyme and buffer without the inhibitor.
- Pre-incubation:
 - Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow for the binding of pralatrexate to the DHFR enzyme to reach equilibrium.
- · Reaction Initiation:
 - Initiate the enzymatic reaction by adding DHF and NADPH to each well.
- Kinetic Measurement:
 - Immediately begin monitoring the decrease in absorbance at 340 nm over a set period in kinetic mode.
- Data Analysis:



- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
- Plot the reaction velocities against the corresponding pralatrexate concentrations.
- Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.
- Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

Visualizing the Molecular Interactions and Experimental Workflow

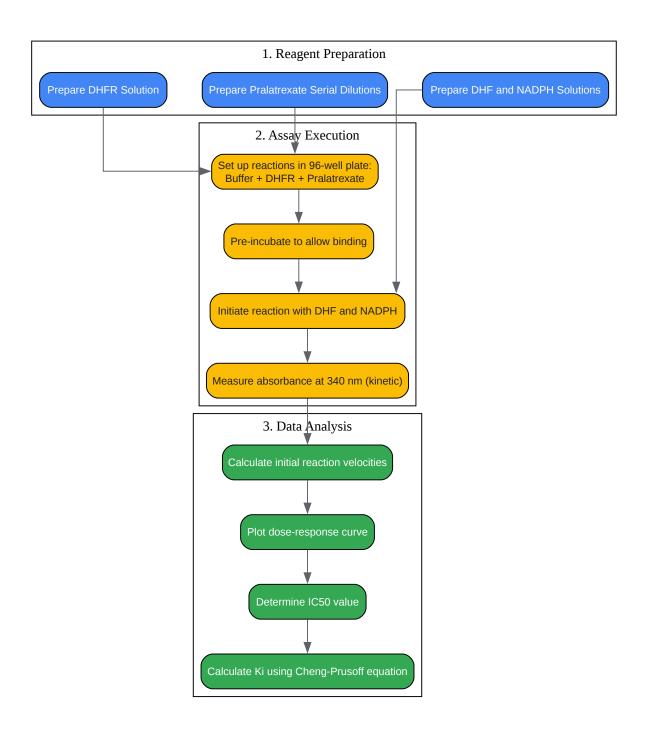
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.



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Pralatrexate's Mechanism of DHFR Inhibition.





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References

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